

# Spectroscopic data for 5-Methylthiazole-2-carboxylic acid (NMR, IR, MS)

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## Compound of Interest

Compound Name: 5-Methylthiazole-2-carboxylic acid

Cat. No.: B1323396

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## Spectroscopic Analysis of Thiazole Carboxylic Acids: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for thiazole carboxylic acids, with a focus on providing available data for a key isomer and outlining the methodologies for spectral acquisition. Due to the limited availability of published spectroscopic data for **5-Methylthiazole-2-carboxylic acid**, this document presents the available data for its close structural isomer, 2-Methyl-5-thiazolecarboxylic acid. This information serves as a valuable reference point for researchers working with similar chemical entities. The guide details the experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are fundamental techniques in the structural elucidation of organic molecules.

## Spectroscopic Data for 2-Methyl-5-thiazolecarboxylic acid

The following tables summarize the available spectroscopic data for 2-Methyl-5-thiazolecarboxylic acid. It is crucial to note that this data is for a structural isomer of **5-Methylthiazole-2-carboxylic acid** and should be used as a comparative reference.

## Infrared (IR) Spectroscopy Data

Feature	Wavenumber (cm <sup>-1</sup> )
Technique	KBr Wafer
O-H Stretch	2500-3300 (broad)
C=O Stretch	1700-1725
C-O Stretch & O-H Bend	1210-1320, 1400-1440

This broad absorption for the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

### <sup>1</sup>H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.7	singlet	3H	CH <sub>3</sub>
~8.4	singlet	1H	Thiazole H-4
~13.0	broad singlet	1H	COOH

### <sup>13</sup>C NMR

Chemical Shift (ppm)	Assignment
~19.0	CH <sub>3</sub>
~125.0	Thiazole C-5
~145.0	Thiazole C-4
~163.0	COOH
~170.0	Thiazole C-2

## Mass Spectrometry (MS) Data

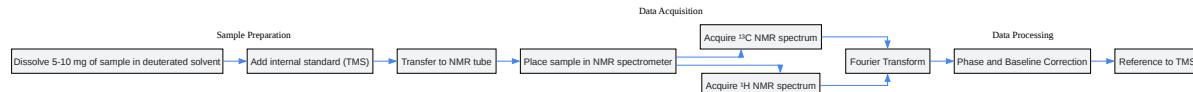
m/z	Interpretation
143	Molecular ion $[M]^+$
126	Loss of OH radical $[M-OH]^+$
98	Loss of COOH radical $[M-COOH]^+$ or subsequent loss of CO from $[M-OH]^+$

## Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for solid organic acids like thiazole carboxylic acids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[\[2\]](#)
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **<sup>1</sup>H NMR Acquisition:** Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate spectral width.
- **<sup>13</sup>C NMR Acquisition:** Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.



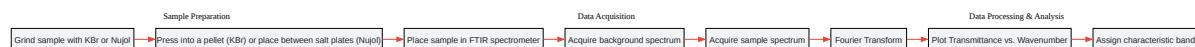
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### NMR Spectroscopy Experimental Workflow

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- Sample Preparation (Nujol Mull Method):
  - A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to create a fine paste.<sup>[3]</sup>
  - This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.<sup>[3]</sup>
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum.

- Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ). Characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.



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### IR Spectroscopy Experimental Workflow

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid carboxylic acid, LC-MS is a common method.
- Ionization: An appropriate ionization technique is chosen. For LC-MS analysis of carboxylic acids, Electrospray Ionization (ESI) is frequently used, which can be operated in either positive or negative ion mode. Electron Ionization (EI) is typically used with GC-MS.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .
- Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is then analyzed to deduce the structure of the molecule. For carboxylic acids, characteristic fragments often involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).<sup>[4]</sup>



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### Mass Spectrometry Experimental Workflow

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## References

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- To cite this document: BenchChem. [Spectroscopic data for 5-Methylthiazole-2-carboxylic acid (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323396#spectroscopic-data-for-5-methylthiazole-2-carboxylic-acid-nmr-ir-ms]

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